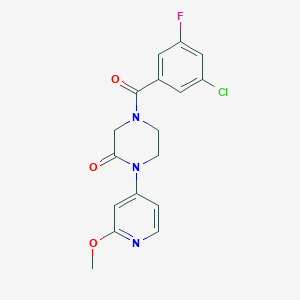
4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as CFMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine.
作用機序
4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one exerts its pharmacological effects by binding to specific targets in the body. In cancer cells, 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one binds to tubulin, a protein involved in cell division, leading to cell cycle arrest and apoptosis. In Alzheimer's disease, 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one binds to beta-secretase, an enzyme involved in the formation of amyloid-beta plaques, leading to a reduction in amyloid-beta deposition. 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one also modulates dopamine and serotonin receptors by binding to them, leading to changes in neurotransmitter release and signaling.
Biochemical and Physiological Effects
4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been found to have a wide range of biochemical and physiological effects. In cancer cells, 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one induces cell cycle arrest and apoptosis, leading to inhibition of tumor growth. In Alzheimer's disease, 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one reduces amyloid-beta deposition and neuroinflammation, leading to improved cognitive function. In schizophrenia, 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one modulates dopamine and serotonin receptors, leading to changes in neurotransmitter release and signaling.
実験室実験の利点と制限
One of the advantages of 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one for lab experiments is its high potency and selectivity for its targets, making it a useful tool for studying specific biological processes. However, one limitation of 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one. One potential area of research is the development of new analogs of 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one with improved pharmacological properties. Another area of research is the investigation of 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one's potential applications in the treatment of other diseases, such as Parkinson's disease and depression. Finally, further studies are needed to elucidate the precise mechanisms of action of 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one and its potential side effects.
合成法
The synthesis of 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the reaction of 3-chloro-5-fluorobenzoic acid, 2-methoxypyridine-4-carboxylic acid, and piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one.
科学的研究の応用
4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been extensively studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to improve cognitive function by reducing amyloid-beta deposition and neuroinflammation. 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has also been found to modulate dopamine and serotonin receptors in the brain, making it a potential treatment for schizophrenia.
特性
IUPAC Name |
4-(3-chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3/c1-25-15-9-14(2-3-20-15)22-5-4-21(10-16(22)23)17(24)11-6-12(18)8-13(19)7-11/h2-3,6-9H,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEURQZKMDSFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=CC(=CC(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559787.png)
![methyl [3-(anilinocarbonyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate](/img/structure/B2559791.png)
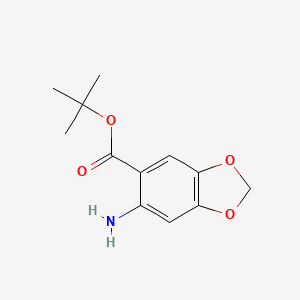
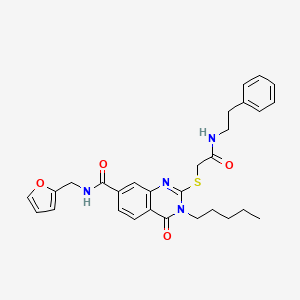


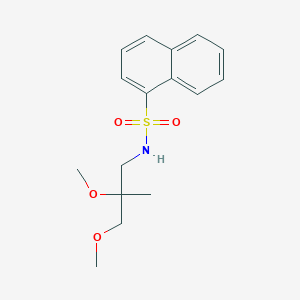
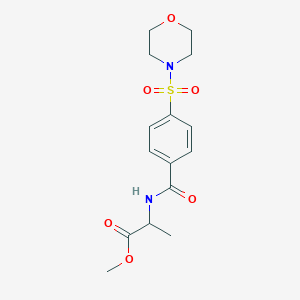

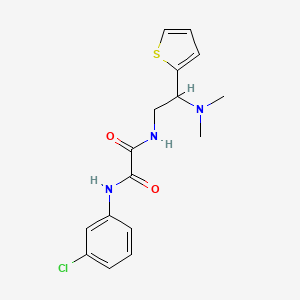
![6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B2559803.png)
![2-[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]acetic acid;hydrochloride](/img/structure/B2559808.png)